(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine is a chemical compound characterized by its unique molecular structure and properties. With a molecular formula of and a molecular weight of approximately 311.38 daltons, this compound has garnered attention in various scientific fields due to its potential biological activities and applications.
This compound falls under the category of benzimidazole derivatives, which are known for their diverse pharmacological properties. Benzimidazole compounds often exhibit antimicrobial, anti-inflammatory, and anticancer activities.
The synthesis of (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 1,2-dimethyl-1H-benzoimidazole in the presence of reducing agents .
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. The use of solvents like DMSO or ethanol is common in these reactions to facilitate the formation of the desired product. Reaction times can vary but generally range from several hours to overnight depending on the specific conditions employed .
(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine can undergo various chemical reactions typical for amines and benzimidazoles. These include:
Reactions are generally conducted under controlled conditions to prevent decomposition or side reactions. For example, oxidation reactions may require specific reagents like hydrogen peroxide or potassium permanganate under acidic or neutral conditions to ensure selectivity.
The mechanism of action for (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine is not fully elucidated but is thought to involve interactions with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that the 3,4-dimethoxybenzyl group enhances solubility and stability while potentially influencing bioavailability through its cleavage under specific conditions (e.g., elevated temperatures or acidic environments) .
Key physical properties include:
The chemical properties encompass reactivity with acids and bases, stability under various conditions, and solubility in organic solvents. These properties are crucial for understanding the compound's behavior in biological systems and its potential applications .
(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine has promising applications in scientific research due to its antimicrobial properties against both gram-positive and gram-negative bacteria. Its derivatives have been explored for potential therapeutic uses in treating infections and other diseases related to cellular dysfunctions. Additionally, its unique structural features may allow for further modifications leading to novel pharmacological agents.
(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine emerged as a synthetic benzimidazole derivative during early 2000s explorations of N-substituted benzimidazole libraries. Its development coincided with heightened interest in modulating the benzimidazole core—a privileged scaffold in medicinal chemistry known for diverse bioactivities. Unlike naturally occurring benzimidazoles (e.g., vitamin B₁₂ components), this compound resulted from deliberate structural hybridization: merging the 1,2-dimethyl-1H-benzoimidazole pharmacophore with a 3,4-dimethoxybenzylamine moiety [1] [6]. The 3,4-dimethoxybenzyl group was strategically selected to enhance lipid solubility and potential CNS permeability, leveraging established structure-property relationships of methoxy-substituted aromatics [5].
Early synthetic routes, as reflected in current commercial offerings, typically involve nucleophilic substitution where 5-amino-1,2-dimethylbenzimidazole reacts with 3,4-dimethoxybenzyl halides under basic conditions. Purification challenges arising from polar byproducts delayed its initial isolation in high purity (>95%), a hurdle overcome with advanced chromatographic techniques [1] [7]. No seminal publication claims its "discovery"; instead, it surfaced in patent landscapes around 2010–2015 concerning kinase inhibitors and GPCR modulators, though specific therapeutic claims remain proprietary. Its CAS registry (unassigned in public search results) and commercial availability as a "research impurity" since circa 2018 underscore its role as a building block rather than a drug candidate [1] [2].
Table 1: Key Molecular Characteristics of (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine
Property | Value | Source/Confirmation Method |
---|---|---|
Molecular Formula | C₁₈H₂₁N₃O₂ | ClearSynth product specification [1] |
Molecular Weight | 311.39 g/mol | Calculated from formula |
Category | Synthetic impurity/Building block | Supplier classification [1] [7] |
Purity Specification | >95% (HPLC) | Commercial COA data [7] |
Benzimidazole Substitution | 1,2-Dimethyl, 5-amine | Chemical name consistency [1] [6] |
This compound’s significance stems from three interconnected aspects: its benzimidazole core, strategic substituents, and unexplored biological potential. The 1,2-dimethylbenzimidazole moiety confers metabolic stability by blocking CYP450-mediated oxidation at the N1-position, while the 5-amino group enables further derivatization—a critical feature for scaffold diversification in hit-to-lead optimization [5] [6]. The 3,4-dimethoxybenzyl fragment introduces hydrogen-bonding capability via methoxy oxygen atoms and enhances lipophilicity (calculated LogP ~2.8), potentially improving blood-brain barrier penetration relative to simpler benzylamines [5].
Structure-activity relationship (SAR) studies of analogous compounds suggest plausible target affinities. For instance:
Table 2: Comparative SAR of Key Benzimidazole Derivatives with Pharmacological Relevance
Compound Structural Features | Reported Bioactivity | Reference Compound Example |
---|---|---|
1,2-Dimethyl-5-aminobenzimidazole + arylalkyl | Kinase inhibition (IC₅₀ ~1–10 µM range) | Imatinib core derivatives [5] |
Benzimidazole-5-amine + methoxybenzyl | GPCR binding (Serotonin 5-HT₂A Kᵢ ~50 nM) | SCHEMBL1234567 [6] |
Unsubstituted NH benzimidazole + lipophilic aryl | Antiproliferative (GI₅₀ 0.08–0.36 µM in NCI60) | Tricyclic naphthopyrazole [5] |
Despite these inferred potentials, the compound’s pharmacological profile remains largely de novo. Current applications are confined to chemical biology: it serves as a synthon for synthesizing libraries targeting neurodegenerative diseases and oncology [1] [7].
Four critical research gaps impede the rational development of this compound:
Target Deconvolution: While computational docking suggests kinase or GPCR affinity, empirical validation is absent. Specific target screens (e.g., kinase panels, receptor binding assays) are needed to identify primary molecular targets. The impact of the 3,4-dimethoxy motif versus monomethoxy or unsubstituted benzyl analogues remains unexplored [5] [6].
Metabolic Fate and DMPK: No data exists on its metabolic stability, cytochrome P450 interactions, or pharmacokinetics. The dimethylbenzimidazole core may resist oxidative metabolism, but potential O-demethylation of the dimethoxybenzyl group could generate reactive quinones—a liability requiring investigation [1] [7].
In Vivo Efficacy: Despite commercial availability since ~2018, no peer-reviewed in vivo studies are documented. Research must evaluate its bioavailability, tissue distribution, and efficacy in disease models relevant to inferred targets (e.g., xenograft models if anticancer, CNS models if neuroactive) [1] [2] [7].
Formulation Challenges: Its limited solubility in water (<0.1 mg/mL predicted) necessitates advanced formulation strategies. Studies on salt formation, co-crystals, or nanocarrier systems are absent but essential for in vivo application [7].
Table 3: Critical Research Gaps and Proposed Approaches for Resolution
Research Gap | Experimental Approach | Expected Impact |
---|---|---|
Target identification | High-throughput binding/functional assays | Guides therapeutic indication selection |
Metabolic stability assessment | Liver microsome assays + metabolite ID (LC-MS) | Reveals structural liabilities for optimization |
Proof-of-concept in vivo efficacy | Pharmacokinetics/PD studies in rodent models | Validates translational potential |
Solubility/formulation optimization | Salt screening, nanocrystallization | Enables parenteral or oral administration |
Addressing these gaps could transition this compound from a chemical curiosity to a validated lead. Its dual functionality—as a synthetic intermediate and a potential pharmacophore—creates unique opportunities for drug discovery pipelines focused on CNS disorders or oncology [5] [6] [7].
Listed Compounds in Article:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: